1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one
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Overview
Description
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one typically involves multicomponent reactions (MCRs). One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA). This one-pot MCR approach is favored for its efficiency and high yield . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding thiazolidine derivative.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiazolidine derivatives.
Scientific Research Applications
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one can be compared with other thiazolidine derivatives, such as:
5-Benzylidene-2-phenylimino-1,3-thiazolidin-4-one: Known for its anticancer activity.
2-Methylidene-1,3-thiazolidin-4-one: Often used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.
Properties
CAS No. |
188777-24-4 |
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Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-(4,4-dimethyl-5-methylidene-2-phenylimino-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-10-14(3,4)16(11(2)17)13(18-10)15-12-8-6-5-7-9-12/h5-9H,1H2,2-4H3 |
InChI Key |
PIXKGXYEYRCWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NC2=CC=CC=C2)SC(=C)C1(C)C |
Origin of Product |
United States |
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